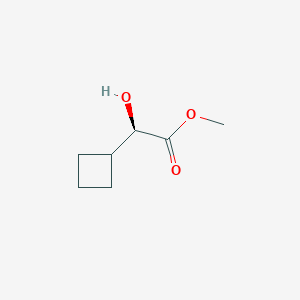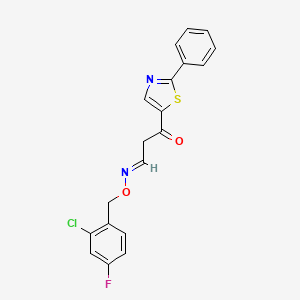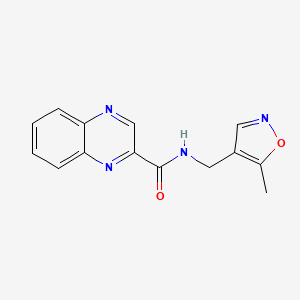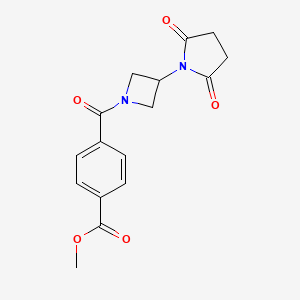![molecular formula C13H21NO4 B2733281 2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid CAS No. 2418649-46-2](/img/structure/B2733281.png)
2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid” is a complex organic molecule. It has a bicyclic structure, which is a common feature in many biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the bicyclic scaffold in a stereoselective manner . This can be achieved through various methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular formula of this compound is C12H19NO4 . It contains a bicyclic structure, which is a central feature of the molecule . The exact structure and stereochemistry would need to be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.28400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current resources .Applications De Recherche Scientifique
Synthesis and Diversity in Drug Design
Garsi et al. (2022) describe a method to synthesize C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, starting from 4R-hydroxy-l-proline. This method allows for the creation of constrained analogues of FDA-approved drugs like baclofen and pregabalin, showcasing the chemical's potential in diversifying drug design (Garsi et al., 2022).
Asymmetric Synthesis in Organic Chemistry
Waldmann and Braun (1991) focus on the asymmetric synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates using Aza-Diels-Alder reactions. This research highlights the role of this compound in facilitating stereocontrolled organic synthesis (Waldmann & Braun, 1991).
Exploration in Organic Reaction Mechanisms
Koval’skaya, Kozlov, and Shavyrin (2004) explored the transformations of 4,6,6-trimethylbicyclo[3.1.1]heptan-2-one oxime under acid catalysis, leading to the formation of 5,7,7-trimethyl-2-azabicyclo[4.1.1]octan-3-one. This study provides insights into the reaction mechanisms involving azabicyclo heptanes (Koval’skaya et al., 2004).
Developing Constrained Analogs for Catalysis
Armstrong, Bhonoah, and White (2009) synthesized 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid and evaluated its potential in catalytic reactions, like the aldol reaction. This research demonstrates the compound’s utility in developing constrained analogs for organocatalysis (Armstrong et al., 2009).
Studies in Medicinal Chemistry
Zhang et al. (1998) synthesized the four stereoisomers of (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane and evaluated them as ligands at the dopamine transporter, illustrating the compound's potential in the field of medicinal chemistry (Zhang et al., 1998).
Pharmaceutical Applications
English et al. (1978) reported on CP-45,899, an inhibitor of bacterial penicillinases and cephalosporinases, derived from a similar structural framework. This compound significantly extends the antibacterial spectrum of β-lactams, emphasizing its pharmaceutical importance (English et al., 1978).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-4-5-13(9,8-14)6-10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLROZEPAEHMDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC2(C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,3'-bifuran]-5-ylmethyl)-3-phenylpropanamide](/img/structure/B2733200.png)
![1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2733201.png)



![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2733210.png)


![Tert-butyl 4-[(2-chloropropanoylamino)methyl]oxane-4-carboxylate](/img/structure/B2733215.png)


![Methyl 5-[3,4-(methylenedioxy)phenyl]-5-oxovalerate](/img/structure/B2733219.png)
